![molecular formula C14H28Cl18Si8 B14467749 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- CAS No. 71808-66-7](/img/structure/B14467749.png)
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves multiple steps. The process typically starts with the preparation of the trichlorosilyl intermediates, which are then reacted with ethylene derivatives under controlled conditions. The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydrosilane compounds, and various substituted organosilicon compounds
Applications De Recherche Scientifique
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon materials.
Biology: The compound’s derivatives are explored for their potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. The pathways involved in its reactions include nucleophilic substitution and radical mechanisms, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in biomedical imaging.
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is unique due to its multiple silicon and chlorine atoms, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in multiple scientific and industrial applications.
Propriétés
Numéro CAS |
71808-66-7 |
|---|---|
Formule moléculaire |
C14H28Cl18Si8 |
Poids moléculaire |
1059.2 g/mol |
Nom IUPAC |
tris(2-trichlorosilylethyl)-[2-[tris(2-trichlorosilylethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C14H28Cl18Si8/c15-35(16,17)9-3-33(4-10-36(18,19)20,5-11-37(21,22)23)1-2-34(6-12-38(24,25)26,7-13-39(27,28)29)8-14-40(30,31)32/h1-14H2 |
Clé InChI |
YRGONJIUUDPSKX-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
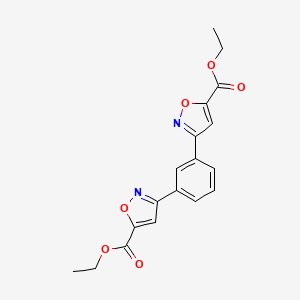
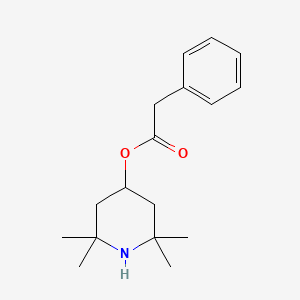
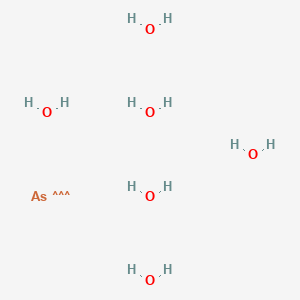



![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
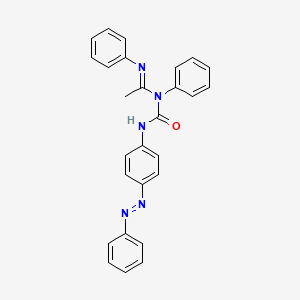
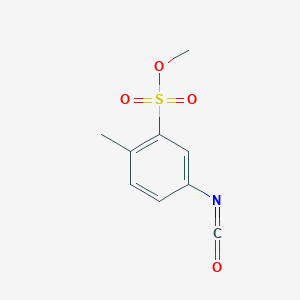
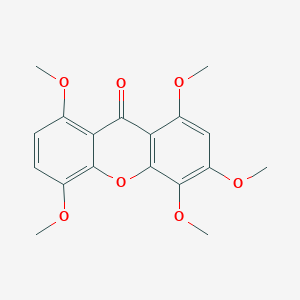
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
